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Compound of Interest

Compound Name: TH10785

Cat. No.: B11187303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TH10785, a known activator of 8-oxoguanine

DNA glycosylase 1 (OGG1), with alternative OGG1 modulators. We present supporting

experimental data, detailed methodologies for key validation assays, and visualizations of the

relevant biological pathways and experimental workflows to critically evaluate the specificity of

TH10785.

Introduction to OGG1 and its Modulation
8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER)

pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-

dihydroguanine (8-oxoG), a common form of oxidative DNA damage. The modulation of OGG1

activity is a promising therapeutic strategy for various diseases, including cancer and

neurodegenerative disorders. While inhibitors of OGG1 have been developed to sensitize

cancer cells to DNA-damaging agents, activators like TH10785 are being explored for their

potential to mitigate conditions associated with high levels of oxidative stress.

TH10785 activates OGG1 through a unique mechanism. It binds to the active site of OGG1,

interacting with phenylalanine-319 and glycine-42.[1] This interaction not only enhances the

enzyme's catalytic rate by approximately 10-fold but also confers a novel β,δ-lyase activity.[2]

This alters the downstream repair pathway, making it dependent on polynucleotide kinase

phosphatase (PNKP1) rather than the canonical apurinic/apyrimidinic endonuclease 1 (APE1).
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Data Presentation: TH10785 in Comparison to OGG1
Inhibitors
To provide a clear comparison of TH10785 with other well-characterized OGG1 modulators, the

following table summarizes their key quantitative parameters.

Compound Class
Mechanism of
Action

Potency/Bindi
ng Affinity

Reference

TH10785 Activator

Binds to the

OGG1 active

site, inducing a

novel β,δ-lyase

activity.

Maximal effect at

6.25 µM; K D =

5.5 µM (to OGG1

alone), 1.3 µM

(to OGG1-AP

site DNA

complex)

[1]

TH5487 Inhibitor

Competitive

inhibitor that

binds to the

OGG1 active

site, preventing

DNA binding.

IC50 = 342 nM [3]

SU0268 Inhibitor

Potent and

specific

competitive

inhibitor of

OGG1.

IC50 = 59 nM [3]

Specificity of TH10785
A critical aspect of any pharmacological tool is its specificity. While one study has characterized

TH10785 as having "minimal off-target effects," comprehensive public data from broad

screening panels (e.g., kinase or safety pharmacology panels) is not readily available.[2]

Notably, TH10785 was included in a screening library described as a "panel of high-quality
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chemical tools with...extensive off-target profiling," suggesting that such data may exist but has

not been published in detail.[3]

In contrast, studies on the OGG1 inhibitors TH5487 and SU0268 have revealed off-target

effects on ATP-binding cassette (ABC) transporters, specifically ABCB1 (MDR1) and ABCG2

(BCRP). This highlights the importance of thorough off-target profiling for any small molecule

modulator.

Experimental Protocols
The following are detailed methodologies for key experiments used to validate the activity and

specificity of OGG1 modulators.

Fluorescence-Based OGG1 Activity Assay
This assay provides a real-time measurement of OGG1 activity.

Principle: A dual-labeled oligonucleotide probe containing a single 8-oxoG lesion is used. The

probe has a fluorophore and a quencher in close proximity. Upon recognition and cleavage of

the 8-oxoG by OGG1, the fluorophore and quencher are separated, resulting in an increase in

fluorescence that is proportional to OGG1 activity.

Materials:

Purified recombinant human OGG1

Fluorescent 8-oxoG DNA probe

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1

mg/mL BSA)

96-well black microplate

Fluorescence plate reader

Procedure:
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Prepare a reaction mixture in each well of the microplate containing the assay buffer and the

fluorescent DNA probe at a final concentration of 100 nM.

Add the test compound (e.g., TH10785 or an inhibitor) at various concentrations. Include a

vehicle control (e.g., DMSO).

Initiate the reaction by adding purified OGG1 to a final concentration of 1-10 nM.

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate

excitation and emission wavelengths for the fluorophore.

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes

at 37°C.

The initial rate of the reaction is determined from the linear phase of the fluorescence

increase over time.

Gel-Based OGG1 Cleavage Assay
This assay directly visualizes the cleavage of a DNA substrate by OGG1.

Principle: A radioactively or fluorescently labeled double-stranded DNA oligonucleotide

containing a single 8-oxoG lesion is incubated with OGG1. The reaction products are then

separated by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a

smaller, cleaved product indicates OGG1 activity.

Materials:

Purified recombinant human OGG1

5'-end labeled (e.g., with 32P or a fluorescent dye) double-stranded oligonucleotide

containing an 8-oxoG lesion

Assay Buffer (as above)

Formamide loading dye

Denaturing polyacrylamide gel (e.g., 20%)
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Gel electrophoresis apparatus

Phosphorimager or fluorescence gel scanner

Procedure:

Set up the reaction in a microcentrifuge tube containing the assay buffer and the labeled

DNA substrate (e.g., 10 nM final concentration).

Add the test compound at various concentrations, including a vehicle control.

Initiate the reaction by adding purified OGG1 (e.g., 10 nM final concentration).

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

Stop the reaction by adding an equal volume of formamide loading dye.

Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis until

adequate separation of the substrate and product is achieved.

Visualize the gel using a phosphorimager or fluorescence scanner.

Quantify the band intensities to determine the percentage of cleaved substrate.

Visualizations
Signaling Pathway of OGG1 in Base Excision Repair
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Caption: OGG1's role in canonical and TH10785-mediated base excision repair.

Experimental Workflow for Validating OGG1 Modulators
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Workflow for Validating OGG1 Modulators

In Vitro Assays

Cell-Based Assays

Biochemical Activity Assays
(Fluorescence or Gel-based)

Evaluate On-Target Activity

Binding Affinity Assay
(e.g., SPR, MST)

Cellular OGG1 Activity Assay
(e.g., Comet Assay)

Target Engagement Assay
(e.g., CETSA)

Evaluate Specificity

Off-Target Profiling
(e.g., Kinase Panel, CEREP Panel)

Validated OGG1 Modulator

Compound Synthesis
(e.g., TH10785)

Click to download full resolution via product page

Caption: A logical workflow for the validation of OGG1 modulators like TH10785.

Logical Relationships in TH10785 Specificity Validation
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Logical Framework for TH10785 Specificity
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Caption: Logical relationships in determining the on-target versus off-target effects of TH10785.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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